molecular formula C10H9F3O2 B8145733 Benzyl 3,3,3-trifluoropropanoate

Benzyl 3,3,3-trifluoropropanoate

Cat. No.: B8145733
M. Wt: 218.17 g/mol
InChI Key: NJIKJDQETRFPKD-UHFFFAOYSA-N
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Description

Benzyl 3,3,3-trifluoropropanoate is an organic compound with the molecular formula C10H9F3O2. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3,3,3-trifluoropropanoate can be synthesized through the esterification of 3,3,3-trifluoropropionic acid with benzyl alcohol. The reaction typically involves the use of oxalyl chloride to convert the acid to its corresponding acid chloride, which then reacts with benzyl alcohol to form the ester . The reaction conditions include maintaining the temperature between 20-50°C and allowing the reaction to proceed overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,3,3-trifluoropropanoic acid.

    Reduction: Benzyl alcohol and 3,3,3-trifluoropropanol.

    Substitution: Various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 3,3,3-trifluoropropanoate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, affecting the compound’s reactivity and binding affinity. The pathways involved include ester hydrolysis and nucleophilic substitution, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoropropanoate
  • Ethyl 3,3,3-trifluoropropanoate
  • Propyl 3,3,3-trifluoropropanoate

Uniqueness

Benzyl 3,3,3-trifluoropropanoate is unique due to its benzyl group, which imparts distinct chemical properties compared to other similar compounds. The benzyl group enhances the compound’s reactivity and makes it suitable for specific applications in organic synthesis and research.

Properties

IUPAC Name

benzyl 3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)6-9(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIKJDQETRFPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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